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Sperm motility agonist-1

Cat. No.: B10861501
M. Wt: 321.4 g/mol
InChI Key: MZHGYZHXUFUBDQ-UHFFFAOYSA-N
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Description

Conceptual Framework of Sperm Motility Regulation

Sperm motility is a complex biological process orchestrated by a series of finely tuned molecular events. The sperm's flagellum, or tail, generates the propulsive force, but its movement is not random. It is controlled by a sophisticated signaling network within the cell.

Key players in this regulatory framework are ion channels, which are proteins embedded in the sperm's membrane that control the flow of ions like calcium (Ca2+), potassium (K+), and protons (H+). endocrinology.orgphysiology.org The flux of these ions across the membrane alters the cell's internal environment and membrane potential, which in turn modulates flagellar beating patterns. nih.govphysiology.org

Of particular importance is the CatSper (cation channel of sperm) channel, a sperm-specific calcium channel that is indispensable for male fertility. endocrinology.org An influx of Ca2+ through CatSper is a critical trigger for hyperactivation, a vigorous, asymmetrical swimming pattern that sperm must acquire to penetrate the egg's protective layers. plos.orgnih.gov The activation of CatSper itself is polymodal, meaning it can be triggered by various stimuli, including changes in intracellular pH and the presence of signaling molecules like progesterone (B1679170). nih.govembopress.org

Furthermore, intracellular signaling pathways, such as the cyclic adenosine (B11128) monophosphate (cAMP)/protein kinase A (PKA) pathway, are crucial. nih.govnih.gov The enzyme soluble adenylyl cyclase (sAC) acts as a sensor that, when activated by bicarbonate and Ca2+, produces cAMP. nih.gov This cascade ultimately leads to the phosphorylation of flagellar proteins, which is required to initiate and maintain sperm movement. endocrinology.org

Significance of Sperm Motility Agonists in Reproductive Biology Studies

Sperm motility agonists are chemical compounds that can stimulate or enhance the movement of sperm. These molecules are of immense interest in reproductive biology for two primary reasons. Firstly, they hold therapeutic potential for treating male infertility, particularly cases of asthenozoospermia, a condition characterized by poor sperm motility. nih.govnih.gov By improving the motility of sperm, these agonists could increase the chances of successful fertilization, both naturally and in assisted reproductive technologies (ART). nih.gov

Secondly, sperm motility agonists serve as invaluable research tools. By activating specific channels or pathways, scientists can dissect the complex molecular machinery that governs sperm function. nih.gov They allow for the detailed study of processes like capacitation (the final maturation step sperm undergo in the female reproductive tract) and hyperactivation, providing insights that could lead to novel treatments for infertility. endocrinology.orgnih.gov The development of such compounds is a logical approach to drug discovery for male infertility. oup.com

Overview of Research into Chemical Compounds as Sperm Motility Modulators

The search for effective sperm motility modulators has explored a wide array of chemical compounds. Research has shown that various agents can influence sperm movement through different mechanisms. These include:

Hormones and Steroids: Progesterone, a female steroid hormone, is a well-known natural agonist that activates the CatSper channel, triggering Ca2+ influx and promoting hyperactivation. embopress.orgpnas.org

Phosphodiesterase (PDE) inhibitors: These compounds prevent the breakdown of cAMP, thereby enhancing the signaling pathway that promotes motility. nih.gov High-throughput screening has identified specific PDE inhibitors, particularly those targeting PDE10A, as potent enhancers of human sperm motility. physiciansweekly.comnih.govoup.com

GABA Receptor Modulators: Recent screening efforts have also implicated compounds related to γ-Aminobutyric acid (GABA) signaling in the enhancement of sperm motility, opening new avenues for investigation. nih.govoup.combiorxiv.org

Adenosine Receptor Agonists: Compounds like regadenoson, which target the A2A adenosine receptor found on the sperm tail, have been shown to be important for maintaining motility and CatSper channel function. nih.gov

Other Therapies: A range of other empirical treatments, including aromatase inhibitors, dopamine (B1211576) agonists, and antioxidants, have also been investigated for their ability to improve sperm parameters, including motility. mdpi.comamegroups.org

Within this broad field of research, specific molecules are identified for their potential to enhance fertility. One such molecule is Sperm motility agonist-1 , also identified as compound 745. medchemexpress.commedchemexpress.eu This compound is noted for its potential use in research concerning infertility and the enhancement of fertility. medchemexpress.com Its discovery is associated with a patent for "Compositions and methods of use for enhancing fertility," highlighting its relevance in this therapeutic area. medchemexpress.com While detailed public research on its specific mechanism of action is limited, its identification underscores the ongoing effort to find novel chemical agents to modulate sperm function.

Interactive Data Table: Chemical Compounds in Sperm Motility Research

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11N5OS B10861501 Sperm motility agonist-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H11N5OS

Molecular Weight

321.4 g/mol

IUPAC Name

N-(2-pyridin-2-yl-3H-benzimidazol-5-yl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C16H11N5OS/c22-16(14-8-23-9-18-14)19-10-4-5-11-13(7-10)21-15(20-11)12-3-1-2-6-17-12/h1-9H,(H,19,22)(H,20,21)

InChI Key

MZHGYZHXUFUBDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CSC=N4

Origin of Product

United States

Molecular Mechanisms Underlying Sperm Motility Agonism

Receptor-Mediated Activation of Sperm Motility

The intricate process of sperm motility is modulated by a variety of signaling pathways initiated by the activation of specific receptors on the sperm cell surface. These interactions trigger a cascade of intracellular events that ultimately influence the sperm's movement, capacitation, and fertilizing potential.

Angiotensin-(1-7) and MAS Receptor Signaling in Sperm Motility

The renin-angiotensin system (RAS) has a recognized role in sperm function. nih.gov A key axis of this system, involving Angiotensin-(1-7) (Ang-(1-7)) and its corresponding MAS receptor, has been identified as a significant modulator of human sperm motility. nih.govbioscientifica.com

The MAS receptor is present in mature human spermatozoa at both the mRNA and protein levels. nih.govbioscientifica.com Its localization is observed in the acrosome region and the tail of the sperm. nih.govbioscientifica.com Activation of the MAS receptor by its agonist, Ang-(1-7), has been shown to improve the motility of sperm from asthenozoospermic patients in a dose-dependent manner. nih.govbioscientifica.com This effect is mediated through the PI3K/AKT pathway, which is activated upon Ang-(1-7) binding. nih.govbioscientifica.com The pro-motility effect of Ang-(1-7) can be blocked by the specific MAS receptor antagonist, A779. nih.govbioscientifica.com Interestingly, while Ang-(1-7) enhances sperm motility, it does not appear to modulate the acrosome reaction. nih.govbioscientifica.com

In mice, the absence of the Mas proto-oncogene has been linked to significant reproductive impairments, including reduced testis weight, increased apoptosis during meiosis, and a notable decrease in daily sperm production. mdpi.com While Ang-(1-7) itself has not been localized in mature spermatozoa, its incubation with seminal samples from asthenozoospermic individuals leads to an increase in progressive motile spermatozoa through MasR signaling. nih.gov It is also suggested that Ang-(1-7) might exert some effects independently of the MasR, possibly through other receptors like the MRGPRD receptor or AT2R. nih.gov

The ACE2/Ang-(1-7)/Mas axis is considered a potentially valuable biochemical target for addressing male infertility related to sperm mobility. nih.govbioscientifica.comresearchgate.net

Glucagon-Like Peptide-1 Receptor (GLP-1R) Activation and Sperm Metabolism

Recent studies suggest that Glucagon-Like Peptide-1 Receptor (GLP-1R) and its signaling pathway may play a role in sperm function. GLP-1 analogs have been shown to potentially enhance sperm quality by stimulating glucose metabolism, which in turn improves sperm function. oup.com This can occur through the activation of an autocrine loop or downstream signaling pathways. oup.com In vitro experiments have demonstrated that pre-incubation with a GLP-1 analog can mitigate the negative effects of cytokines like TNF-α on sperm motility and the expression of phosphorylated AKT (p-AKT). oup.com These findings highlight GLP-1 receptor agonists as promising candidates for improving sperm quality. oup.com

Adenosine (B11128) Receptors (e.g., A2AR) and Cyclic Nucleotide Pathways in Sperm Motility

Adenosine and its receptors are crucial for proper sperm function, largely due to their role in the synthesis of adenosine triphosphate (ATP) and cyclic adenosine monophosphate (cAMP), both of which are essential for sperm motility and capacitation. frontiersin.orgnih.gov The adenosine A2A receptor (A2AR) has been identified in the tail of human sperm and plays a significant role in its motility. frontiersin.orgnih.govnih.gov

Studies have shown that the level of A2AR in sperm from asthenozoospermic men is lower than in normozoospermic men, and there is a positive correlation between A2AR levels and progressive sperm motility. frontiersin.orgnih.govresearchgate.netresearchgate.net The activation of A2AR by adenosine stimulates adenylyl cyclase (AC), leading to increased intracellular cAMP synthesis. frontiersin.orgnih.gov This, in turn, activates the protein kinase A (PKA) pathway, which is critical for regulating sperm function, including hyperactivation and movement. frontiersin.orgnih.gov PKA-dependent phosphorylation is also known to activate CatSper channels, leading to Ca2+ influx, which is closely linked to sperm motility. frontiersin.orgnih.gov

The use of an A2AR antagonist, SCH58261, has been shown to decrease sperm motility, penetration ability, intracellular Ca2+ concentration, and CatSper current. frontiersin.orgnih.govresearchgate.net Conversely, an A2AR agonist, regadenoson, can alleviate these adverse effects. frontiersin.orgnih.govresearchgate.net Some research suggests that adenosine and its analogs may enter sperm via nucleoside transporters to act on intracellular targets, rather than solely through conventional G protein-coupled cell-surface receptors. oup.com

Table 1: Impact of A2AR Modulation on Human Sperm Parameters

Treatment Effect on Total Motility Effect on Progressive Motility Effect on Penetration Ability
SCH58261 (A2AR Antagonist) Decreased researchgate.net Decreased researchgate.net Decreased researchgate.net
Regadenoson (A2AR Agonist) No direct effect, but alleviates SCH58261-induced decrease researchgate.net No direct effect, but alleviates SCH58261-induced decrease researchgate.net No direct effect, but alleviates SCH58261-induced decrease researchgate.net

Opioid Receptors (e.g., OPRM1) and Sperm Function Modulation

The endogenous opioid system is involved in regulating male reproductive physiology. publish.csiro.aunih.gov The mu-opioid receptor (OPRM1), along with delta (δ) and kappa (κ) opioid receptors, is expressed in human spermatozoa, with localizations in the head, midpiece, and tail. oup.comoup.com The presence and function of these receptors suggest a direct role for the opioid system in modulating sperm physiology. oup.comnih.gov

In murine models, the presence of OPRM1 has been confirmed at both the mRNA and protein levels in mature spermatozoa. publish.csiro.aunih.gov Incubation of murine sperm with the opioid agonist morphine before in vitro fertilization (IVF) was found to affect the fertilization rate and reduce the number of blastocysts, an effect that was reversible with the antagonist naloxone. publish.csiro.aunih.gov This highlights the potential impact of OPRM1 modulation on fertility outcomes. publish.csiro.aunih.gov

In humans, morphine, a μ-opioid receptor agonist, has been shown to decrease the percentage of motile progressive sperm and reduce sperm velocities without affecting other movement characteristics. nih.gov This effect was also reversed by naloxone. nih.gov Conversely, a δ-receptor antagonist, naltrindole, was found to reduce sperm velocities and other motility parameters. nih.gov These findings suggest that the endogenous opioid system can regulate sperm motility in vitro and could be a potential target for understanding and treating male infertility. nih.govnih.gov Furthermore, increased DNA methylation at the OPRM1 promoter has been observed in the sperm of male opioid addicts, suggesting a potential epigenetic link to opioid dependence and its effects on reproductive health. wmpllc.orgnih.gov

Transient Receptor Potential Vanilloid 1 (TRPV1) Channel Activation in Spermatozoa

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel, is expressed in human spermatozoa and plays a multifaceted role in sperm function, including capacitation, acrosome reaction, and thermotaxis. amegroups.orgplos.orgnih.govnih.gov TRPV1 is considered a heat-sensing receptor and a mediator of sperm thermotaxis, the temperature-guided movement of sperm. plos.orge-jarb.orge-jarb.org

TRPV1 is expressed in the testes, including in Sertoli and germ-line cells, as well as in mature spermatozoa, where it is localized to the principal piece, midpiece, and acrosome. amegroups.orgplos.org Activation of TRPV1 channels by temperature gradients or specific agonists like capsaicin (B1668287) triggers a Ca2+ influx, which directly impacts sperm motility and enhances their movement. plos.orge-jarb.org This calcium-mobilizing property of TRPV1 is crucial for sperm to navigate temperature differences within the female reproductive tract. plos.orge-jarb.org Studies have shown that sperm that migrate towards a temperature gradient have higher levels of TRPV1 protein and mRNA. plos.org

The activity of TRPV1 is also linked to the process of capacitation. amegroups.orgnih.gov As capacitation progresses, TRPV1 is thought to translocate from the post-equatorial to the anterior region of the sperm head, becoming active and contributing to the modulation of the capacitation status. nih.gov Furthermore, TRPV1 is implicated as a redox sensor in human sperm, with its activity being modulated by reactive oxygen species (ROS). nih.gov Under-expression of TRPV1 has been observed in the spermatozoa of subfertile men, suggesting its importance for successful fertilization. nih.govescholarship.org

Table 2: Research Findings on TRPV1 in Spermatozoa

Species Key Finding Reference
Human TRPV1 is a mediator of sperm thermotaxis, with higher expression in sperm that migrate towards a temperature gradient. plos.org plos.org
Human Under-expression of TRPV1 is found in spermatozoa of subfertile men. nih.gov nih.gov
Human TRPV1 activation by agonists leads to increased intracellular Ca2+ and can trigger the acrosome reaction. nih.gov nih.gov
Boar TRPV1 is involved in the capacitation process modulated by cannabinoid signaling. amegroups.org amegroups.org
Fish (Labeo rohita) Endogenous TRPV1 is present and its activation significantly increases the quality and duration of sperm movement. tandfonline.com tandfonline.com

Adrenergic Receptors (e.g., ADRA2A) and their Role in Sperm Capacitation

While the provided search results primarily focus on other receptor systems, the involvement of adrenergic receptors in sperm function is a known area of research. Catecholamine agonists, which act on adrenergic receptors, have been shown to accelerate the flagellar beat of mammalian sperm through a cAMP-mediated signaling pathway. oup.com This suggests a role for adrenergic signaling in modulating sperm motility. The process of sperm capacitation, a series of physiological changes that a spermatozoon must undergo to be capable of fertilization, is influenced by various signaling molecules, and adrenergic receptor activation is likely one of the contributing factors. However, the specific role of ADRA2A in sperm capacitation was not detailed in the provided search results.

Ion Channel Modulation and Intracellular Ion Dynamics

The regulation of ion flow across the sperm plasma membrane is fundamental to controlling the intracellular environment and, consequently, sperm function. Fluctuations in the concentrations of ions like calcium (Ca²⁺), protons (H⁺), and sodium (Na⁺) are primary drivers of motility, capacitation, and the acrosome reaction.

Intracellular calcium is a critical secondary messenger in virtually all physiological sperm events. endocrinology.org The principal gateway for Ca²⁺ entry into the sperm flagellum is the Cation Channel of Sperm (CatSper). endocrinology.orgmdpi.com This sperm-specific ion channel is indispensable for the development of hyperactivated motility, a vigorous swimming pattern required for the sperm to penetrate the egg's vestments. nih.gov

The CatSper channel is a complex heterotetramer composed of at least four pore-forming subunits (CatSper1-4), all of which are required for a functional channel and male fertility. nih.govpnas.org It is exquisitely sensitive to the intracellular pH, being strongly potentiated by alkalinization. pnas.orgnih.govd-nb.info This pH sensitivity allows the channel to be activated by conditions within the female reproductive tract. mdpi.com In humans, CatSper is also activated by physiological stimulants such as progesterone (B1679170) and prostaglandins, which trigger the necessary Ca²⁺ influx for hyperactivation. endocrinology.orgmdpi.com The critical role of CatSper is underscored by the fact that its genetic disruption in mice leads to infertility, with sperm unable to hyperactivate. pnas.org

The activity of the pH-sensitive CatSper channel is tightly linked to the regulation of the sperm's internal pH (pHi). nih.gov The primary mechanism for controlling pHi in human sperm is the voltage-gated proton channel, Hv1. nih.govmdpi.com Located in the principal piece of the sperm flagellum, Hv1 channels mediate the extrusion of protons from the cell. nih.govmdpi.com This action causes intracellular alkalinization, a prerequisite for sperm activation and motility. frontiersin.orgfrontiersin.org

Activation of Hv1 can be triggered by several factors, including membrane depolarization, an alkaline external environment, and the removal of extracellular zinc, which is a potent Hv1 blocker. nih.govnih.gov Significantly, Hv1 and CatSper channels are co-localized within the same subcellular domain of the flagellum. nih.govnih.gov This proximity creates a direct functional link: the proton efflux through Hv1 causes a local increase in pH, which in turn activates the nearby CatSper channels, leading to the Ca²⁺ influx required for hyperactivation. nih.gov This coordinated action of Hv1 and CatSper is essential for preparing sperm to fertilize the egg in the female reproductive tract. nih.gov

Voltage-gated sodium channels (NaV) are crucial for generating action potentials in excitable cells, and they also play a significant role in sperm function. nih.gov Studies have confirmed the presence of multiple NaV channel α subunits (Nav1.1-1.9) and auxiliary subunits in human spermatozoa. nih.govresearchgate.net These channels are found in specific locations, including the connecting piece of the sperm, a region important for cell signaling. nih.gov

The functional role of these channels is directly related to sperm movement. The use of veratridine, a NaV channel activator, results in time- and concentration-dependent increases in progressive sperm motility. nih.govnih.gov This increase in motility appears to be independent of changes in intracellular free calcium levels, suggesting a distinct pathway from CatSper activation. nih.gov Research has specifically identified the TTX-resistant subunit Nav1.8 in the neck and principal piece of the flagellum, demonstrating its participation in the regulation of sperm function. semanticscholar.org The activation of NaV channels and the subsequent influx of Na⁺ can cause membrane depolarization, which promotes linear motility and prepares the sperm for subsequent capacitation events. nih.gov

Table 2: Ion Channel Involvement in Sperm Motility

Ion Channel Type Location in Sperm Function Activators/Modulators
CatSper Calcium (Ca²⁺) Channel Principal piece of flagellum Essential for Ca²⁺ influx, leading to hyperactivated motility. mdpi.comnih.gov Intracellular alkalinization, Progesterone, Prostaglandins. mdpi.comd-nb.info
Hv1 Proton (H⁺) Channel Principal piece of flagellum Extrudes protons to cause intracellular alkalinization, activating CatSper. nih.govmdpi.com Membrane depolarization, alkaline environment, anandamide, removal of zinc. nih.gov

| NaV | Sodium (Na⁺) Channel | Multiple locations including connecting piece, neck, flagellum. | Regulates progressive motility. nih.govnih.gov | Veratridine (activator). nih.gov |

Epithelial Sodium Channels (ENaC) in Mammalian Sperm

Epithelial Sodium Channels (ENaC) are crucial ion channels that have been identified in the sperm of various mammals, including humans. nih.gov These channels are composed of four subunits: α, β, γ, and δ. mdpi.com In sperm, the α and δ subunits are particularly important as they form the pore of the channel. mdpi.com The α-ENaC subunit has been located in the flagellar midpiece of both human and rat sperm, while the δ-ENaC subunit is found in the acrosome. nih.govnih.govresearchgate.net The presence of these channels is not limited to mature sperm; ENaC-α and -δ mRNAs have been detected in elongated spermatids, and the proteins are present in sperm membrane preparations. nih.gov

The localization of ENaC subunits within the sperm structure suggests their involvement in regulating sperm function. nih.gov ENaC contributes to the establishment of the sperm's resting membrane potential. nih.gov During capacitation, a process that enables sperm to fertilize an egg, the sperm membrane hyperpolarizes. mdpi.comnih.gov This hyperpolarization is partly achieved by a reduction in sodium permeability, a process in which ENaC is implicated. nih.gov Studies have shown that inhibiting ENaC with compounds like amiloride (B1667095) and its derivative 5-(N-ethyl-N-isopropyl)-amiloride (EIPA) leads to membrane hyperpolarization and can significantly improve sperm motility, particularly in cases of asthenozoospermia (reduced sperm motility). nih.govnih.gov This suggests that the regulation of ENaC activity is a key factor in achieving optimal sperm motility. nih.gov

The activity of ENaC is regulated by several factors, including intracellular pH, calcium and chloride ion concentrations, and phosphorylation. mdpi.com An increase in intracellular cAMP during capacitation is thought to inhibit ENaC, leading to the necessary hyperpolarization of the sperm membrane. nih.gov Furthermore, ENaC is known to interact with other ion channels, such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), which is also crucial for male fertility. mdpi.comnih.gov Given its widespread presence and role in modulating membrane potential, mutations in ENaC subunits are being investigated as a potential cause of male infertility. nih.gov

Table 1: Localization and Function of ENaC Subunits in Mammalian Sperm

Subunit Location in Sperm Proposed Function References
α-ENaC Flagellar midpiece Contributes to resting membrane potential; motility regulation. nih.govnih.govresearchgate.net
δ-ENaC Acrosome Involved in capacitation-associated hyperpolarization. nih.govphysiology.org
β-ENaC Midpiece and principal piece Regulation of membrane potential. nih.gov

Enzymatic and Protein-Mediated Regulation of Sperm Motility

Phosphodiesterase Inhibition (e.g., PDE3i by Trequinsin) and Cyclic Nucleotide Levels

Phosphodiesterases (PDEs) are enzymes that play a critical role in regulating sperm motility by metabolizing cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). researchgate.net The inhibition of these enzymes, particularly PDE3, has been shown to enhance sperm function. Trequinsin, a PDE3 inhibitor, has been identified as a compound that can significantly improve human sperm motility. nih.govnih.gov

Research has demonstrated that Trequinsin acts as a potent agonist for intracellular calcium ([Ca2+]i) elevation in sperm, which is a key factor in promoting hyperactivated motility. nih.govnih.gov Although less potent than progesterone, Trequinsin effectively increases the percentage of hyperactivated sperm and enhances their ability to penetrate viscous media. nih.govresearchgate.net Interestingly, while Trequinsin is known as a PDE3 inhibitor, studies have shown that its application to sperm leads to a significant increase in intracellular cGMP levels, with no significant change in cAMP. researchgate.netnih.gov This is surprising given that PDE3 enzymes metabolize both cAMP and cGMP. researchgate.net

Table 2: Effects of Trequinsin on Human Sperm Function

Parameter Observation Significance References
Intracellular Calcium ([Ca2+]i) Efficacious agonist, leading to increased [Ca2+]i. Triggers hyperactivation. nih.govnih.gov
Hyperactivation Significantly increased in donor and patient sperm samples. A key characteristic of fertile sperm. nih.govresearchgate.net
Viscous Medium Penetration Significantly increased penetration. Indicates improved functional motility. nih.gov
Cyclic Nucleotide Levels Increased intracellular cGMP. Modulates motility pathways. nih.govnih.gov
Ion Channel Activity Activates CatSper and partially inhibits potassium channels. Directly influences the signaling cascade for motility. nih.govnih.gov

Calcineurin and SPATA33 Interactions in Sperm Motility Regulation

Calcineurin, a calcium-dependent phosphatase, is essential for sperm motility and male fertility. pnas.orgnih.gov A testis-enriched form of calcineurin, composed of the catalytic subunit PPP3CC and the regulatory subunit PPP3R2, is a key player in this process. pnas.orgnih.gov The function of sperm calcineurin is intricately regulated by its interaction with other proteins, one of which is SPATA33 (Spermatogenesis Associated 33). pnas.orgresearchgate.net

SPATA33 has been identified as a crucial protein that localizes calcineurin to the mitochondria in the midpiece of the sperm tail. pnas.orgresearchgate.netpnas.org This localization is critical for regulating the flexibility of the midpiece, which is essential for proper sperm motility. pnas.orgpnas.org The interaction between SPATA33 and calcineurin is mediated through a specific amino acid sequence in SPATA33 known as the PxIxIT motif, specifically a PQIIIT sequence. pnas.orgnih.govpnas.org

Studies using gene-modified mice have provided significant insights into this interaction. pnas.orgosaka-u.ac.jp Mice lacking the Spata33 gene exhibit reduced sperm motility due to an inflexible midpiece, leading to impaired male fertility. pnas.orgnih.gov This phenotype is remarkably similar to that observed in mice lacking the genes for the sperm-specific calcineurin subunits, Ppp3cc and Ppp3r2. pnas.orgnih.gov Further analysis revealed that in the absence of SPATA33, sperm calcineurin is no longer present in the mitochondria. pnas.orgnih.gov

The interaction extends beyond just SPATA33 and calcineurin. Immunoprecipitation analyses have shown that sperm calcineurin also interacts with the mitochondrial protein VDAC2 (Voltage-Dependent Anion Channel 2). pnas.orgnih.govpnas.org This suggests a model where SPATA33 acts as a scaffold, bringing calcineurin to the mitochondria and facilitating its interaction with substrates like VDAC2 to regulate midpiece flexibility and, consequently, sperm motility. pnas.orgpnas.orgosaka-u.ac.jp

Table 3: Key Proteins in the Calcineurin-SPATA33 Pathway

Protein Function Interaction Consequence of Knockout References
Calcineurin (PPP3CC/PPP3R2) Calcium-dependent phosphatase; regulates midpiece flexibility. Interacts with SPATA33 via PxIxIT motif. Reduced sperm motility, inflexible midpiece, male infertility. pnas.orgnih.gov
SPATA33 Localizes calcineurin to the mitochondria. Binds to calcineurin and VDAC2. Reduced sperm motility, inflexible midpiece, male infertility. pnas.orgnih.govresearchgate.netosaka-u.ac.jp
VDAC2 Mitochondrial protein; potential substrate for calcineurin. Interacts with the calcineurin-SPATA33 complex. Implicated in regulating mitochondrial dynamics and adherence. pnas.orgpnas.org

Protein Kinase Activity (e.g., PKA, PKC, LRRK2) and Phosphorylation Events

Protein phosphorylation, a post-translational modification orchestrated by protein kinases, is a fundamental mechanism regulating sperm motility. nih.govnih.gov Several protein kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), and Leucine-rich repeat kinase 2 (LRRK2), play pivotal roles in the complex signaling cascades that govern sperm function. nih.govplos.org

Protein Kinase A (PKA) is a central player in the cAMP-dependent signaling pathway, which is crucial for hyperactivated motility. nih.govnih.gov The activation of soluble adenylyl cyclase (sAC) leads to the production of cAMP, which in turn activates PKA. nih.gov Activated PKA then phosphorylates a variety of downstream targets, including A-kinase anchoring proteins (AKAPs) like AKAP3. nih.govnih.gov AKAP3 is a major scaffold protein in the fibrous sheath of the sperm tail, and its phosphorylation is essential for controlling flagellar movement and hyperactivation. nih.govnih.gov PKA-mediated phosphorylation is also involved in the activation of other kinases, such as Src, which further contributes to the tyrosine phosphorylation of proteins involved in motility. nih.gov

Protein Kinase C (PKC) is another key regulatory enzyme found in the equatorial segment and the principal piece of the human sperm tail. nih.govpnas.org The activation of PKC, for example by phorbol (B1677699) esters, has been shown to increase flagellar motility, an effect that can be blocked by PKC inhibitors. nih.govpnas.org PKC is thought to be involved in a signaling pathway that can be activated by diacylglycerol analogs and can influence motility even in the absence of extracellular calcium. oup.com PKC also activates downstream kinases like ERK1/2, which stimulates sperm motility, while another kinase, p38 MAPK, which is also downstream of PKC, has an inhibitory effect. nih.gov This highlights the complex and sometimes opposing roles of different phosphorylation pathways.

Leucine-rich repeat kinase 2 (LRRK2) has also been implicated in the regulation of sperm motility. plos.org Interestingly, different compounds that modulate LRRK2 activity have been shown to have varying effects on sperm function. plos.orgplos.org For instance, LRRK2-IN-1, a selective inhibitor of LRRK2, has been found to enhance both progressive and hyperactivated motility and increase the number of acrosome-reacted cells. plos.org This suggests that the LRRK2 pathway may be a potential target for modulating sperm function.

Table 4: Summary of Protein Kinase Involvement in Sperm Motility

Kinase Activator(s) Key Substrate(s)/Downstream Effectors Effect on Motility References
PKA cAMP AKAP3, Src Stimulates hyperactivation. nih.govnih.govbiologists.com
PKC Diacylglycerol, Phorbol esters ERK1/2, p38 MAPK Increases flagellar motility (via ERK1/2). nih.govnih.govpnas.org
LRRK2 - - Inhibition by LRRK2-IN-1 enhances motility. plos.org

Intracellular Signaling Cascades Impacting Sperm Motility

PI3K/AKT Signaling Pathway in Sperm Motility Enhancement

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) pathway is a crucial pro-survival and metabolic regulatory pathway in many cell types, including sperm. Activation of this pathway is known to be essential for maintaining sperm motility and viability. oup.com Research has demonstrated that various stimuli can activate the PI3K/AKT pathway in spermatozoa. For instance, the activation of the MAS receptor by its agonist Angiotensin-(1-7) has been shown to stimulate the PI3K/AKT pathway in a dose-dependent manner, leading to improved motility in asthenozoospermic patients. bioscientifica.com Similarly, leucine (B10760876) and progestins have been found to enhance sperm motility by activating this signaling cascade. nih.govoup.com The pathway generally involves the phosphorylation and activation of AKT, which in turn can phosphorylate downstream targets, including those that inhibit apoptosis and regulate energy metabolism, thereby promoting sustained sperm movement. oup.combioscientifica.com

cAMP/PKA Pathway as a Central Regulator of Sperm Function

The cyclic adenosine (B11128) monophosphate (cAMP)/protein kinase A (PKA) pathway is recognized as a central signaling axis in the regulation of sperm function. nih.gov The initiation of sperm motility and the process of capacitation are closely associated with a rapid increase in intracellular cAMP levels. nih.gov This increase in cAMP activates PKA, which then phosphorylates a multitude of substrate proteins, leading to changes in flagellar beating patterns and preparing the sperm for fertilization. nih.gov Studies have shown that agonists such as adenosine and catecholamines can stimulate sperm motility through a mechanism dependent on cAMP and PKA activation. oup.com The production of cAMP in sperm is primarily mediated by a soluble adenylyl cyclase (sAC), which is activated by bicarbonate and calcium ions. nih.gov

IRS-1 and JNK Signaling in Sperm Performance

Insulin receptor substrate-1 (IRS-1) and c-Jun N-terminal kinase (JNK) are components of signaling pathways that are also implicated in the regulation of sperm performance. The phosphorylation status of IRS-1 is critical; when phosphorylated at certain serine residues, it can lead to an inhibition of the pro-survival PI3K/AKT pathway, which is associated with a decline in sperm motility and viability. nih.govresearchgate.net Conversely, JNK, a member of the mitogen-activated protein kinase (MAPK) family, is often activated by cellular stress, including exposure to reactive oxygen species (ROS), and its activation is generally considered a negative regulator of sperm function, contributing to decreased motility. oup.comnih.gov Research on the effects of a glucagon-like peptide-1 (GLP-1) analog, exendin-4, has shown that it can prevent the time-dependent decline in sperm motility by increasing the phosphorylation of AKT while decreasing the phosphorylation of both IRS-1 and JNK. nih.govresearchgate.net

Interplay Between Signaling Pathways in Sperm Motility Regulation

The intricate control of sperm motility arises from the significant crosstalk and interplay between these major signaling pathways. For example, it has been suggested that GLP-1 may activate AKT through the PKA pathway, which in turn can influence the IRS-1 signaling cascade. oup.com This highlights a hierarchical and integrated network where different signals converge to fine-tune sperm function. The balance between pro-survival signals, such as those from the PI3K/AKT pathway, and pro-apoptotic or stress-related signals from the JNK pathway is critical for maintaining optimal sperm performance. oup.com However, how Sperm motility agonist-1 integrates into this complex regulatory network remains an open question for future research.

In Vitro Research Methodologies for Sperm Motility Agonist Studies

Sperm Preparation and Incubation Protocols for Agonist Treatment

The initial and crucial step in studying the effects of any substance on spermatozoa is the preparation and handling of the semen sample. The primary goal is to separate motile, morphologically normal sperm from the seminal plasma, as well as from immotile or dead sperm and other cellular debris. Two of the most widely used methods for this purpose are density gradient centrifugation (DGC) and the swim-up technique. nih.govnih.govjaypeedigital.com

Density Gradient Centrifugation (DGC): This method involves layering the semen sample on top of a solution of density gradients. During centrifugation, motile sperm with good morphology are able to migrate through the gradient, while seminal plasma, debris, and non-motile sperm are retained in the upper layers. vitrolife.com

Swim-Up Method: In this technique, a washed pellet of spermatozoa is placed at the bottom of a tube containing culture medium. Motile sperm will actively swim up into the medium, from where they can be collected. nih.govjaypeedigital.com This method is particularly effective for selecting sperm with high progressive motility. jaypeedigital.com

Once a purified population of motile sperm is obtained, the cells are incubated under controlled conditions to assess the impact of the sperm motility agonist. Standard incubation conditions typically involve a controlled temperature of 37°C and a CO2 concentration of 5% to maintain the appropriate pH of the culture medium. nih.gov However, it's important to note that prolonged incubation at 37°C can be detrimental to sperm DNA integrity. nih.gov The prepared sperm are then treated with the agonist of interest, such as a GLP-1 receptor agonist, for a specified period before functional assessments are performed.

Parameter Density Gradient Centrifugation (DGC) Swim-Up Method
Principle Separation based on density and motilitySeparation based on active motility
Advantages Effective at removing debris and immotile spermSelects for highly motile sperm
Considerations Can be more technically demandingMay have a lower yield of motile sperm

Quantitative Assessment of Sperm Motility Parameters (e.g., Computer-Assisted Sperm Analysis)

To objectively and quantitatively evaluate the effects of a sperm motility agonist, Computer-Assisted Sperm Analysis (CASA) is the gold standard. nih.govnih.gov This automated system utilizes a microscope equipped with a camera and specialized software to analyze various aspects of sperm movement. researchgate.netigi-global.com CASA provides a detailed and repeatable assessment of multiple motility parameters, overcoming the subjectivity and variability inherent in manual analysis. nih.govnih.gov

Key sperm motility parameters assessed by CASA include:

Total Motility (%): The percentage of sperm that are moving.

Progressive Motility (%): The percentage of sperm that are moving in a forward direction.

Curvilinear Velocity (VCL; µm/s): The total distance traveled by the sperm head divided by the time elapsed.

Straight-Line Velocity (VSL; µm/s): The straight-line distance from the beginning to the end of the track divided by the time elapsed.

Average Path Velocity (VAP; µm/s): The average velocity of the sperm head along its average path.

Linearity (LIN; %): The ratio of VSL to VCL, indicating the straightness of the sperm's path.

Amplitude of Lateral Head Displacement (ALH; µm): The maximum lateral displacement of the sperm head from its average path.

Beat Cross Frequency (BCF; Hz): The frequency with which the sperm's curvilinear path crosses its average path.

CASA Parameter Description Significance in Motility Agonist Studies
Progressive Motility Percentage of sperm moving forwardA primary indicator of improved sperm function
VCL, VSL, VAP Measures of sperm speed and trajectoryProvides detailed insights into the quality of movement
LIN Measure of the straightness of movementCan indicate changes in swimming pattern
ALH, BCF Measures of head and tail movementReflects the vigor and pattern of flagellar beat

High-Throughput Screening (HTS) for Identification of Novel Sperm Motility Agonists

The discovery of new compounds that can enhance sperm motility can be accelerated through the use of high-throughput screening (HTS) platforms. nih.govbiorxiv.orgoup.comresearchgate.net These automated systems allow for the rapid testing of large libraries of chemical compounds for their effects on sperm function. nih.govbiorxiv.orgoup.comresearchgate.net

An HTS platform for sperm motility typically involves the following steps:

Sperm Preparation: Healthy donor sperm are prepared, often by pooling samples, to ensure consistency. nih.govbiorxiv.org

Compound Plating: The prepared sperm are dispensed into multi-well plates (e.g., 384-well plates) containing the test compounds at a specific concentration. nih.govbiorxiv.org

Incubation: The plates are incubated for a set period to allow the compounds to interact with the sperm.

Automated Imaging and Analysis: An automated imaging system captures images of the sperm in each well, and software analyzes these images to determine motility parameters.

Hit Identification: Compounds that produce a statistically significant increase in sperm motility compared to a control (e.g., a vehicle like DMSO) are identified as "hits". oup.com

Hit Confirmation and Dose-Response: The identified hits are then subjected to further testing to confirm their activity and to determine their potency through dose-response experiments. nih.govoup.com

This approach has been successfully used to screen thousands of compounds and has identified various classes of molecules, including phosphodiesterase inhibitors, as enhancers of sperm motility. biorxiv.org

Cellular and Molecular Characterization of Agonist Effects

Once a compound is identified as a sperm motility agonist, it is essential to elucidate its mechanism of action at the cellular and molecular level. This involves a variety of techniques to study receptor expression, intracellular signaling pathways, and the resulting physiological changes in the sperm.

To confirm that a sperm motility agonist is acting through a specific receptor, it is first necessary to demonstrate the presence and location of that receptor on the sperm. For GLP-1 receptor agonists, for example, studies have confirmed the presence of the GLP-1 receptor (GLP-1R) in human sperm. nih.gov

Western Blot: This technique is used to detect the presence of a specific protein in a sample. Sperm proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with an antibody specific to the receptor of interest. nih.govresearchgate.netspringernature.comresearchgate.net

Immunofluorescence: This method allows for the visualization of the location of a protein within the cell. Sperm are incubated with a primary antibody against the receptor, followed by a secondary antibody that is conjugated to a fluorescent dye. The location of the fluorescence can then be observed using a microscope. nih.gov

Reverse Transcription-Polymerase Chain Reaction (RT-PCR): This technique is used to detect the presence of the messenger RNA (mRNA) that codes for the receptor protein. The presence of the specific mRNA indicates that the sperm cell has the genetic blueprint to produce the receptor.

Changes in intracellular ion concentrations, particularly calcium (Ca2+), are critical for the regulation of sperm motility. nih.govnih.gov An influx of Ca2+ is a key event in processes such as hyperactivation, which is a more vigorous swimming pattern required for fertilization.

The measurement of intracellular Ca2+ in sperm is typically performed using fluorescent dyes that are sensitive to Ca2+ concentrations. nih.govnih.govjove.comyoutube.com These dyes can be loaded into the sperm, and changes in fluorescence intensity, which correlate with changes in intracellular Ca2+ levels, can be monitored using several techniques:

Conventional Fluorometry: Measures the average fluorescence of a population of sperm in a cuvette. nih.govnih.gov

Flow Cytometry: Allows for the measurement of fluorescence in individual sperm as they pass through a laser beam, providing information on cell-to-cell variability. nih.govnih.gov

Single-Cell Imaging: Provides spatial and temporal information about Ca2+ changes within different compartments of a single sperm (e.g., head and flagellum). nih.govnih.gov

Cyclic adenosine (B11128) monophosphate (cAMP) is a key second messenger molecule involved in the regulation of sperm motility. The activation of signaling pathways that lead to an increase in intracellular cAMP levels is often associated with an increase in sperm motility. nih.govnih.gov

The concentration of cAMP in sperm can be measured using various methods, including:

Chemiluminescent Immunoassays: These are highly sensitive assays that utilize a competitive binding format. cAMP in the sample competes with a labeled cAMP for binding to a specific antibody. The resulting chemiluminescent signal is inversely proportional to the amount of cAMP in the sample. thermofisher.com

Enzyme-Linked Immunosorbent Assays (ELISA): Similar to chemiluminescent immunoassays, these use a competitive binding format but with an enzyme-linked detection system.

Radioimmunoassays (RIA): A traditional method that uses a radioactively labeled cAMP.

By measuring changes in cAMP levels in response to treatment with a sperm motility agonist, researchers can determine if the compound's mechanism of action involves the modulation of this important signaling pathway. nih.govnih.gov

Assessment of Protein Phosphorylation Patterns

The functional activity of spermatozoa is significantly regulated by the phosphorylation of specific proteins, a key post-translational modification. In the context of sperm motility agonist-1, evaluating its impact on protein phosphorylation patterns is crucial to understanding its mechanism of action. The primary technique employed for this assessment is Western blot analysis, utilizing antibodies that specifically recognize phosphorylated tyrosine, serine, or threonine residues.

The methodology involves incubating spermatozoa with and without this compound under capacitating conditions. Following incubation, total sperm proteins are extracted, separated based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), and then transferred to a membrane (e.g., PVDF) ui.ac.id. This membrane is subsequently probed with a monoclonal anti-phosphotyrosine antibody, which binds to proteins containing phosphorylated tyrosine residues ui.ac.idnih.gov.

Detailed Research Findings: In studies involving sperm motility agonists, a time-dependent increase in the intensity of tyrosine phosphorylation is typically observed in specific protein bands during capacitation nih.gov. For instance, upon treatment with an agonist, Western blot analysis may reveal an enhanced phosphorylation of a distinct subset of proteins, often with molecular weights ranging from 80 to 105 kDa, which are localized to the principal piece and neck region of the sperm flagellum semanticscholar.org. In contrast, sperm samples not treated with the agonist or from individuals with certain types of infertility, such as asthenozoospermia, may show a significantly diminished or absent increase in protein tyrosine phosphorylation during capacitation nih.gov. The inability to enhance protein phosphorylation can be linked to impaired motility and a reduced capacity to undergo hyperactivation nih.gov.

The typical findings from such an analysis on sperm treated with this compound could be presented as follows:

Treatment GroupIncubation Time (min)Key Phosphorylated Protein Bands (kDa)Relative Phosphorylation Intensity (%)
Control (No Agonist)095, 116100
Control (No Agonist)18095, 116120
This compound095, 116100
This compound18082, 95, 116, 133, 222250

This interactive table illustrates the expected increase in the number and intensity of phosphorylated protein bands in sperm treated with a motility agonist over time, as detected by Western blot analysis.

Evaluation of Sperm Capacitation and Acrosome Reaction In Vitro

Capacitation is a series of physiological and biochemical changes that sperm must undergo to be competent for fertilization, culminating in the acrosome reaction, an exocytotic event essential for penetrating the oocyte's zona pellucida. The effect of this compound on these critical processes is evaluated using various in vitro assays.

A widely used method is the chlortetracycline (CTC) fluorescence assay, which can simultaneously monitor both capacitation status and the occurrence of the acrosome reaction nih.govnih.gov. This technique relies on the differential binding of the fluorescent probe CTC to sperm membranes, which changes based on the presence of membrane-associated calcium. Three distinct fluorescence patterns can be identified:

Pattern F: Uniform fluorescence over the entire head, characteristic of uncapacitated, acrosome-intact sperm.

Pattern B: A fluorescence-free band in the post-acrosomal region, indicating capacitated, acrosome-intact sperm.

Pattern AR: Little to no fluorescence on the sperm head, signifying that the sperm has undergone the acrosome reaction researchgate.net.

To assess the effect of this compound, spermatozoa are incubated in a capacitating medium with the agonist. Aliquots are taken at different time points and stained with CTC to determine the percentage of sperm in each state. The acrosome reaction can be further induced by adding a physiological inducer like solubilized zona pellucida or a pharmacological agent such as the calcium ionophore A23187 nih.govnih.gov. Other methods to assess the acrosome include using fluorescein-labeled lectins like FITC-PNA, which binds to the outer acrosomal membrane androfert.com.br.

Detailed Research Findings: Studies using these methodologies typically demonstrate that motility agonists promote the transition from the uncapacitated (Pattern F) to the capacitated (Pattern B) state. Following the induction of the acrosome reaction, a significant increase in the percentage of acrosome-reacted sperm (Pattern AR) is expected in the agonist-treated group compared to the control group. This indicates that the agonist not only primes the sperm through capacitation but also enhances its responsiveness to acrosome reaction inducers.

Sperm PopulationTreatment% Uncapacitated (Pattern F)% Capacitated (Pattern B)% Acrosome-Reacted (Pattern AR)
Before InductionControl75205
Before InductionThis compound40555
After InductionControl651520
After InductionThis compound251065

This interactive table shows hypothetical data from a CTC assay, demonstrating the effect of this compound on capacitation and the induced acrosome reaction.

Investigation of Sperm Metabolism and Energy Homeostasis

Sperm motility and function are highly energy-dependent processes, relying on a constant supply of adenosine triphosphate (ATP). Investigating how this compound affects sperm metabolism and energy homeostasis is fundamental to characterizing its mode of action. Key parameters assessed include intracellular ATP levels, the activity of metabolic enzymes, and cholesterol efflux.

ATP Measurement: Intracellular ATP concentration is a direct indicator of the energetic status of the sperm. The most common method for ATP quantification is the firefly luciferin-luciferase bioluminescence assay nih.gov. In this assay, sperm cells are lysed to release their ATP content, which then serves as a substrate for the luciferase enzyme, producing light in a quantity directly proportional to the amount of ATP present bohrium.comnih.gov.

Enzyme Activity: The activity of key enzymes involved in the primary energy-producing pathways, namely glycolysis and oxidative phosphorylation, can be measured using spectrophotometric or fluorometric assays. These assays monitor the conversion of specific substrates to products by the enzyme of interest.

Cholesterol Efflux: The removal of cholesterol from the sperm plasma membrane is a critical early event in capacitation that increases membrane fluidity tubitak.gov.trnih.govresearchgate.net. Cholesterol efflux can be induced and measured in vitro by incubating sperm with cholesterol acceptors like serum albumin (e.g., bovine serum albumin, BSA) or cyclodextrins nih.govresearchgate.net. The amount of cholesterol removed from the sperm can be quantified using methods such as liquid chromatography-mass spectrometry unipd.it.

Detailed Research Findings: Treatment with a sperm motility agonist is expected to influence energy metabolism to support enhanced motility. This may manifest as an initial decrease in intracellular ATP concentration due to higher consumption, followed by a potential upregulation of ATP production pathways to meet the increased demand nih.gov. Agonists that promote capacitation are also expected to accelerate cholesterol efflux.

ParameterControl GroupThis compound GroupMethod of Analysis
Intracellular ATP (nmol/10^6 sperm)0.450.65Luciferin-Luciferase Assay
Hexokinase Activity (U/mg protein)1.21.8Spectrophotometry
Cholesterol Efflux (%)1535Mass Spectrometry

This interactive table summarizes potential findings on the impact of this compound on key metabolic parameters in spermatozoa.

Reactive Oxygen Species (ROS) Production Analysis in Agonist-Treated Sperm

Reactive oxygen species (ROS) play a dual role in sperm physiology. At low, controlled concentrations, ROS are essential signaling molecules that facilitate capacitation and the acrosome reaction. However, excessive levels of ROS lead to oxidative stress, which can damage sperm membranes, DNA, and proteins, resulting in decreased motility and viability mdpi.comnih.gov. Therefore, analyzing the effect of this compound on ROS production is critical.

The most common method for measuring ROS in semen is the luminol-based chemiluminescence assay mdpi.comnih.gov. Luminol is a chemical probe that emits light when oxidized by various ROS, including superoxide anion and hydrogen peroxide. The intensity of the light produced, measured by a luminometer, is proportional to the amount of ROS present in the sample. Results are typically expressed as Relative Light Units (RLU) per second per million sperm (RLU/sec/10^6 sperm) nih.govnih.gov.

Detailed Research Findings: A functional sperm motility agonist is expected to induce a modest and controlled increase in ROS production, consistent with the levels required for physiological signaling during capacitation. An excessive or uncontrolled surge in ROS would be indicative of a cytotoxic effect. The chemiluminescence assay allows for the quantification of this delicate balance.

Treatment ConditionMean ROS Level (RLU/sec/10^6 sperm)Interpretation
Basal (Uncapacitated Sperm)15.5Physiological Baseline
Control (Capacitating Medium)45.2Normal Capacitation-Associated ROS
This compound95.8Enhanced Physiological ROS Production
Positive Control (H2O2)>500Oxidative Stress (Pathological)

This interactive table presents hypothetical data from a chemiluminescence assay, illustrating the expected modulatory effect of this compound on ROS production compared to basal and oxidative stress conditions.

Preclinical Research Models for Sperm Motility Agonist Investigation

Mouse Models in Sperm Motility Agonist Studies

Mouse models are a cornerstone of reproductive biology research due to their genetic tractability and physiological similarities to humans. In the context of sperm motility agonists, mice are used to assess how these compounds affect sperm parameters both in vivo and in vitro. For instance, studies on Glucagon-like peptide-1 (GLP-1) receptor agonists have been conducted in diabetic and aged mice to determine their impact on sperm concentration and motility. medpagetoday.comresearchgate.net While some research showed that the GLP-1R agonist liraglutide (B1674861) did not significantly improve sperm parameters in these models, other studies in obese mice treated with the agonist exenatide demonstrated improved sperm motility and DNA integrity. medpagetoday.commedscape.com These models allow researchers to investigate the direct effects of agonists on sperm from the cauda epididymis and to study the underlying molecular pathways in various testicular cell lines, including spermatogonia, spermatocytes, Leydig cells, and Sertoli cells. medpagetoday.comresearchgate.net

Table 1: Representative Mouse Model Findings for Sperm Motility Agonists (Non-Sperm motility agonist-1)

Agonist Class Mouse Model Key Findings
GLP-1R Agonist (Liraglutide) Diabetic & Aged Mice No significant improvement in sperm parameters. medpagetoday.com
GLP-1R Agonist (Exenatide) Obese Mice Improved sperm motility and DNA integrity. medscape.com

Zebrafish Models for Sperm Motility Research

The zebrafish (Danio rerio) serves as a valuable vertebrate model for studying spermatogenesis and sperm motility due to its external fertilization and the ease of genetic manipulation. Research has demonstrated the presence and function of various ion channels, such as the transient receptor potential vanilloid channel, subtype 1 (Trpv1), in regulating zebrafish sperm motility. medchemexpress.com Studies have shown that applying a Trpv1 agonist can restore sperm motility that has been suppressed by an antagonist, confirming the channel's functional role. medchemexpress.com This model is particularly useful for high-throughput screening of compounds and for investigating the genetic underpinnings of sperm motility, as demonstrated in studies involving miR-34a knockout zebrafish which showed increased progressive sperm motility.

Sheep Spermatozoa as a Research Model

Sheep are an important model in agricultural research and provide a valuable source of spermatozoa for studying motility in a large mammal. Ram sperm is used to evaluate factors that influence fertilization success, where motility is a key parameter. Research has established a strong correlation between mass sperm motility and the subsequent lambing rate after artificial insemination, making sheep spermatozoa a relevant model for testing the efficacy of motility agonists. The complex biochemical environment of the ewe's reproductive tract, which ram spermatozoa must navigate, provides a basis for in vitro studies that assess how agonists might improve the endurance and viability of sperm. nih.gov

Hamster Sperm Models in Acrosome Reaction Studies

The golden hamster is a classic model for studying the final stages of sperm function, particularly capacitation, hyperactivation, and the acrosome reaction—all of which are essential for fertilization. Hamster sperm can be capacitated in vitro to study the effect of agonists on these critical events. For example, research has shown that catecholamines, acting as adrenergic agonists, can stimulate both the hyperactivated motility and the acrosome reaction in hamster spermatozoa. researchgate.net This model is highly sensitive for investigating the molecular triggers of the acrosome reaction, such as the interaction with the zona pellucida, and for assessing how motility agonists might influence this crucial step.

Genetic Manipulation Approaches (e.g., Knockout Models) in Agonist Research

Genetic manipulation, particularly the creation of knockout mouse models, is a powerful tool for dissecting the specific pathways through which sperm motility agonists act. By deleting a specific gene, researchers can determine if its protein product is the target of an agonist. For example, global Glucagon-like peptide-1 receptor (Glp1r) knockout mice have been created to confirm the effects of GLP-1R signaling on male reproduction. medpagetoday.comresearchgate.net These mice exhibited normal testicular morphology but had higher sperm concentrations than wildtype mice, and GLP-1R agonists had no impact on their sperm motility, demonstrating the specificity of the agonist's action. medpagetoday.comresearchgate.net Similarly, knockout models for genes essential to flagellar structure or energy metabolism can elucidate the mechanisms by which an agonist enhances motility and whether it can compensate for specific genetic defects.

Table 2: Examples of Genetic Knockout Models in Sperm Motility Research

Gene Knockout Animal Model Phenotype Related to Sperm Motility Relevance for Agonist Research
Glp1r Mouse Higher sperm concentration; agonists have no effect on motility. medpagetoday.comresearchgate.net Confirms the specific receptor target of GLP-1R agonists. medpagetoday.comresearchgate.net
Trpv1 Zebrafish Agonists/antagonists have no effect on sperm motility. medchemexpress.com Validates Trpv1 as the target for motility-modulating compounds. medchemexpress.com
miR-34a Zebrafish Significant increase in progressive sperm motility. Identifies potential pathways (e.g., gsk3a) that could be modulated by agonists.

Future Directions in Sperm Motility Agonist Research

Elucidating Undetermined Biological Pathways in Sperm Motility

The study of sperm motility agonists is intrinsically linked to our understanding of the complex biological pathways that govern sperm function. While significant strides have been made, several areas remain to be fully elucidated. The primary signaling pathways, including the cyclic adenosine (B11128) monophosphate (cAMP)-dependent protein kinase (PKA) pathway and the calcium (Ca2+) pathway, are known to be crucial for capacitation, hyperactivation, and the acrosome reaction. nih.gov However, the precise upstream mechanisms by which many agonists initiate these cascades are still under investigation.

For instance, research on adenosine and catecholamine agonists has shown they require extracellular Ca2+, the atypical sperm adenylyl cyclase (SACY), and PKA to accelerate flagellar beat, rather than conventional adenylyl cyclases found in somatic cells. oup.com This highlights a sperm-specific signaling architecture that warrants deeper exploration.

A particularly novel area of research involves the role of γ-Aminobutyric acid (GABA) in sperm motility. High-throughput screening has identified GABA-A receptor agonists and modulators as enhancers of human sperm motility. biorxiv.orgoup.comnih.gov While GABA's role in the acrosome reaction has been studied, its direct influence on motility represents a relatively unexplored biological pathway. nih.gov Further investigation is needed to understand how modulation of GABA receptor complexes translates into increased sperm movement. oup.comnih.gov The identification of these novel pathways suggests that our current map of sperm motility regulation is incomplete, and future research on agonists will be pivotal in filling these gaps.

Identifying New Avenues for Modulating Sperm Function

The quest for novel ways to modulate sperm function is a key driver of agonist research. High-throughput screening (HTS) platforms have emerged as powerful tools for this purpose, enabling the assessment of thousands of compounds for their effects on sperm motility. oup.comnih.gov This approach has successfully identified several new target classes that were not previously associated with the enhancement of human sperm motility.

One of the most promising new avenues is the inhibition of phosphodiesterase 10A (PDE10A). biorxiv.orgoup.com Several potent and selective PDE10A inhibitors have been shown to increase sperm motility at sub-micromolar concentrations. oup.com Although the PDE10A enzyme is known to be present in sperm, its functional role in motility was not well-established until these recent findings. biorxiv.org

Another significant area for future modulation is the renin-angiotensin system (RAS) within the male reproductive context. Specifically, the ACE2/Ang-(1–7)/Mas axis has been identified as a key player. The MAS receptor agonist Angiotensin-(1-7) has been shown to activate the PI3K/AKT pathway and improve the motility of sperm from asthenozoospermic patients, an effect that is blocked by its specific antagonist. bioscientifica.com This finding presents the MAS receptor as a valuable biochemical target for developing treatments for male infertility related to poor sperm motility. bioscientifica.com

Furthermore, the discovery that agonists for the glucagon-like peptide-1 (GLP-1) receptor can improve sperm motility and metabolic parameters opens up another therapeutic possibility. researchgate.netmedscape.com These findings, coupled with the identification of kinase inhibitors and other receptor modulators through HTS, are continuously expanding the landscape of potential targets for modulating sperm function. oup.com

Long-Term Repercussions of Agonist Exposure in Reproductive Biology Research

A critical aspect of developing any sperm motility agonist for potential therapeutic use is understanding the long-term consequences of its exposure. Research in this area is complex and often relies on animal models and retrospective human studies.

Studies on glucagon-like peptide-1 (GLP-1) receptor agonists, used for diabetes and obesity, have shown mixed but promising results regarding male fertility. In some rodent studies, GLP-1 agonists improved sperm motility and DNA integrity in obese subjects. medscape.commensreproductivehealth.com However, the long-term effects on testicular function and potential transgenerational epigenetic changes remain largely unknown, necessitating further clinical trials with longer follow-up periods. medscape.commdpi.com One case study reported a negative impact of liraglutide (B1674861) on sperm quality, which was restored after discontinuation of the drug, though not to initial levels, highlighting the need for caution. nih.gov

These findings underscore the critical need for rigorous long-term safety assessments for any new sperm motility agonist. Future research must not only focus on the immediate efficacy of a compound but also investigate its potential for lasting reproductive and developmental effects. nih.gov

Developing Targeted Research Strategies for Specific Sperm Defects

The field of male infertility is moving away from a one-size-fits-all approach towards more personalized and targeted therapies. This requires developing research strategies that focus on specific underlying defects in sperm function. A key example is asthenozoospermia, a condition characterized by reduced sperm motility.

Research has shown that sperm from asthenozoospermic patients can respond differently to agonists compared to sperm from normozoospermic individuals. For instance, the MAS receptor agonist Angiotensin-(1-7) was found to significantly increase progressive motility in sperm from asthenozoospermic men, but not in samples from men with normal motility. bioscientifica.com This demonstrates the potential for developing targeted agonists for specific patient populations.

To create these targeted strategies, a deeper understanding of the genetic and molecular basis of sperm defects is essential. Many cases of male infertility are caused by specific gene knockouts or mutations that affect sperm structure and function, such as those required for acrosome formation, tail development, or energy metabolism. nih.gov For example, mice lacking the gene for the sperm-specific glycolytic enzyme GAPDHS have impaired motility and are infertile. nih.gov

Future research should aim to:

Characterize the specific molecular deficiencies in different types of sperm motility disorders.

Utilize high-throughput screening on patient samples to identify compounds that can rescue specific defects. nih.gov

Develop agonists that target the compensatory pathways that may still be functional in defective sperm.

By integrating diagnostics that identify the root cause of a patient's low sperm motility with a targeted pharmacological intervention, the efficacy of treatments for male infertility could be significantly improved.

Research Findings on Sperm Motility Agonists

Agonist ClassExample Compound(s)Observed Effect on Sperm MotilityInvestigated Pathway(s)Reference(s)
Adenosine/Catecholamine Agonists 2-chloro-2′-deoxyadenosine, IsoproterenolRobustly accelerate flagellar beat frequencyRequires extracellular Ca2+, atypical sperm adenylyl cyclase (SACY), and PKA oup.com
GLP-1 Receptor Agonists Exenatide, LiraglutideImproved sperm motility and DNA integrity in obese animal models; Maintained sperm motility in vitroGLP-1R/PI3K/Akt pathway; Enhanced energy metabolism researchgate.netmedscape.commensreproductivehealth.com
MAS Receptor Agonists Angiotensin-(1-7)Increased progressive motility in sperm from asthenozoospermic patientsPI3K/AKT pathway bioscientifica.com
GABA-A Receptor Modulators GABAalpha2/alpha3 agonist, NS11394, TP003, U90042Significantly increased sperm motility in high-throughput screensGABA receptor signaling biorxiv.orgoup.comnih.gov
PDE10A Inhibitors TAK-063, PF-2545920, PapaverineIncreased sperm motility at sub-micromolar concentrationsInhibition of Phosphodiesterase 10A biorxiv.orgoup.com

Q & A

Q. What experimental methodologies are recommended to assess the efficacy of Sperm Motility Agonist-1 (Compound 745) in enhancing sperm motility?

  • Methodological Answer: Utilize computer-aided semen analyzers (CASA) to quantify motility parameters (total motility, progressive motility, non-progressive motility) as per WHO guidelines . Incorporate metabolic substrates (e.g., glucose, pyruvate) and inhibitors (e.g., 3-MCPD, CCCP) to evaluate agonist-dependent motility changes, as demonstrated in controlled in vitro assays . Validate results by comparing motility profiles between treated and untreated sperm samples, ensuring statistical power analysis (e.g., n = 6 replicates) to confirm significance .

Q. How can researchers ensure reproducibility when characterizing this compound's effects across studies?

  • Methodological Answer: Follow standardized protocols for sperm preparation (e.g., discontinuous density gradients to isolate high/low motility subpopulations) . Document experimental conditions rigorously, including agonist concentration, incubation time, and temperature. Use reference compounds (e.g., metabolic inhibitors) as internal controls to normalize inter-laboratory variability . Adhere to journal guidelines for data transparency, such as providing raw motility data in supplementary materials .

Q. What are the critical parameters to validate the identity and purity of this compound in experimental setups?

  • Methodological Answer: For novel batches, confirm chemical identity via nuclear magnetic resonance (NMR) and mass spectrometry. For known compounds, cross-validate with published spectral data and purity assays (e.g., HPLC ≥95%) . Include negative controls (e.g., vehicle-only treatments) to rule out solvent-induced motility artifacts .

Advanced Research Questions

Q. How can contradictory data on this compound's efficacy under varying metabolic conditions be resolved?

  • Methodological Answer: Conflicting results (e.g., reduced motility despite glucose/pyruvate supplementation in inhibitor-treated samples) may arise from mitochondrial dysfunction or oxidative stress. Conduct follow-up experiments using fluorometric assays (e.g., JC-1 staining for mitochondrial membrane potential) and redox status markers (e.g., ROS levels). Integrate motility data with transcriptomic profiles (e.g., eNOS, nNOS mRNA levels) to identify molecular pathways affected by the agonist .

Q. What strategies are recommended to optimize agonist concentration while minimizing off-target effects?

  • Methodological Answer: Perform dose-response curves (e.g., 0.1–100 µM range) to establish EC₅₀ values for motility enhancement. Pair with toxicity assays (e.g., hypo-osmotic swelling test for membrane integrity) . Use motility subpopulation analysis (e.g., sP1–sP4 clusters) to distinguish agonist-specific effects from baseline variability .

Q. How should researchers design studies to investigate the interplay between this compound and genetic factors influencing motility?

  • Methodological Answer: Combine agonist treatment with genetic models (e.g., ADAM 27 knockout mice) to assess motility rescue or augmentation . Leverage RT-PCR or single-cell RNA sequencing to correlate agonist efficacy with expression of motility-related transcripts (e.g., protamines, c-myc) . Ensure ethical approval for human studies, including donor consent and anonymization protocols .

Data Interpretation and Reporting

Q. What statistical approaches are appropriate for analyzing motility data in agonist studies?

  • Methodological Answer: Use mixed-effects models to account for intra-sample variability (e.g., motility changes over time). Apply non-parametric tests (e.g., Kruskal-Wallis) for non-normal distributions. Report effect sizes (e.g., Cohen’s d) alongside p-values to contextualize biological significance . For subpopulation analyses, employ clustering algorithms (e.g., Gaussian mixture models) .

Q. How can researchers address low reproducibility in motility measurements across automated systems?

  • Methodological Answer: Calibrate CASA systems daily using standardized latex beads. Validate operator consistency via intraclass correlation coefficients (ICC ≥0.9) . Include motility thresholds aligned with WHO criteria (e.g., progressive motility ≥32%) and report inter-rater reliability metrics in supplementary materials .

Experimental Design Challenges

Q. What controls are essential when studying this compound in heterogeneous sperm populations?

  • Methodological Answer: Include both positive controls (e.g., caffeine as a motility enhancer) and negative controls (e.g., motility inhibitors like 3-MCPD) . Stratify sperm samples by motility grades (e.g., high vs. low) to isolate agonist effects on specific subpopulations . Use sham-treated samples to account for time-dependent motility decay.

Q. How can multi-omics approaches enhance mechanistic insights into the agonist's mode of action?

  • Methodological Answer: Integrate proteomic (e.g., ATP synthase levels), metabolomic (e.g., lactate/pyruvate ratios), and transcriptomic data to map motility-related pathways. Use pathway enrichment tools (e.g., KEGG) to identify agonist-modulated networks. Cross-reference findings with clinical databases (e.g., normozoospermic vs. asthenozoospermic profiles) .

Ethical and Reporting Standards

Q. How should researchers address ethical considerations in human sperm studies involving novel agonists?

  • Methodological Answer: Obtain institutional review board (IRB) approval, emphasizing donor anonymity and voluntary participation. Document sperm source (e.g., normozoospermic donors) and exclusion criteria (e.g., somatic cell contamination via CD-45/E-cadherin assays) . Adhere to CARE guidelines for reporting clinical data .

Q. What are the best practices for publishing negative or inconclusive results related to this compound?

  • Methodological Answer: Disclose all experimental conditions (e.g., batch-to-batch variability in agonist synthesis) . Use preprint platforms to share preliminary data and solicit peer feedback. Follow journal policies for supplementary materials to ensure transparency, even if primary results lack significance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.